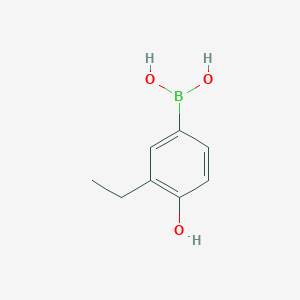
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is a fluorinated derivative of tetrahydroquinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The addition of a fluorine atom and a methyl group to the tetrahydroquinoxaline structure introduces unique chemical properties, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-methyl-1,2-diaminobenzene.
Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the tetrahydroquinoxaline core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding dihydroquinoxaline form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methyl positions using reagents like sodium hydride (NaH) or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Grignard reagents (RMgX)
Major Products
Oxidation: Quinoxaline derivatives
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted tetrahydroquinoxaline derivatives
Applications De Recherche Scientifique
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its fluorinated structure.
Mécanisme D'action
The mechanism of action of (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The methyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Fluoroquinoxaline: Lacks the tetrahydro structure and methyl group, resulting in different chemical properties.
2-Methylquinoxaline: Lacks the fluorine atom, affecting its reactivity and binding affinity.
Tetrahydroquinoxaline: Lacks both the fluorine and methyl groups, making it less versatile in chemical reactions.
Uniqueness
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline stands out due to the combined presence of the fluorine atom and methyl group, which confer unique chemical and biological properties. The fluorine atom enhances binding interactions, while the methyl group increases lipophilicity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11FN2 |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
(2S)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11FN2/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11-12H,5H2,1H3/t6-/m0/s1 |
Clé InChI |
USAJCDDEXDAFJC-LURJTMIESA-N |
SMILES isomérique |
C[C@H]1CNC2=C(N1)C(=CC=C2)F |
SMILES canonique |
CC1CNC2=C(N1)C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



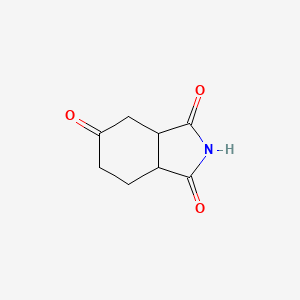

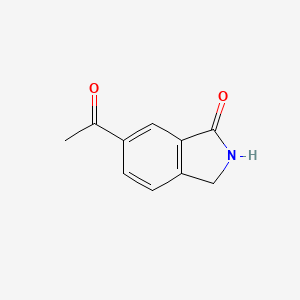

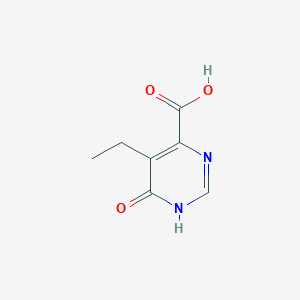


![2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)
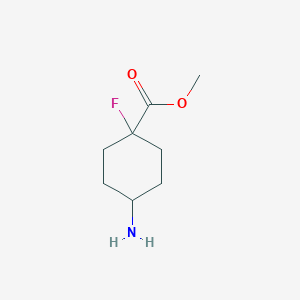
![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)

![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)
